molecular formula C21H18N2 B8722009 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

Cat. No. B8722009
M. Wt: 298.4 g/mol
InChI Key: FBNAYEYTRHHEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-triphenyl-2,3-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H18N2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-triphenyl-2,3-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,5-triphenyl-2,3-dihydro-1H-pyrazole

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2,3,5-triphenyl-1,3-dihydropyrazole

InChI

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-16,21-22H

InChI Key

FBNAYEYTRHHEOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 2000-ml four-necked flask were placed 13.0 g (0.23 mole) of potassium hydroxide and 1004.5 g of ethanol. The mixture was stirred at room temperature until the potassium hydroxide dissolved and 25.8 g (0.12 mole) of chalcone and 26.4 g (0.24 mole) of phenylhydrazine were added at room temperature. After the addition, the mixture was heated under reflux with stirring for three hours. Upon completion of the reaction, the reaction mixture was cooled to room temperature and a solid was recovered by filtration. The solid was washed with hexane and dried under reduced pressure to give 27.8 g of 1,3,5-triphenylpyrazoline as a white powder.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
1004.5 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

20.8 g benzylideneacetophenone was condensed with 10.8 g phenylhydrazine in 400 ml boiling ethanol over 5 hours, and then allowed to cool. During the cooling process the desired reaction product separates. The sediment was filtered, washed with ethanol and dried.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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